molecular formula C8H9Cl2F2N B13040773 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl

Cat. No.: B13040773
M. Wt: 228.06 g/mol
InChI Key: BAMMPMBLOBLIOU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride (C₈H₈ClF₂N·HCl) is a fluorinated arylalkylamine derivative. Its structure features a 4-chlorophenyl ring attached to an ethanamine backbone with two fluorine atoms at the C2 position, forming a geminal difluoro group. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and agrochemical research. Key properties include a molecular weight of 191.61 g/mol (free base) and a PubChem CID of 72214419 .

Properties

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H

InChI Key

BAMMPMBLOBLIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl
  • Structure : Bromine replaces chlorine at the para position.
  • Molecular Formula : C₈H₉BrClF₂N (MW: 272.52 g/mol) .
  • Key Differences: Bromine’s larger atomic radius increases lipophilicity (logP ~2.5 vs. Reduced electronegativity compared to chlorine may alter receptor binding kinetics in bioactive applications.
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • Structure : Additional fluorine at the meta position and trifluoroethyl group.
  • Molecular Formula : C₈H₆ClF₄N (MW: 245.59 g/mol) .
  • Stereochemistry (R-configuration) introduces chiral specificity, critical for enantioselective drug interactions.

Backbone-Modified Analogs

2-(4-Chlorophenyl)propan-2-amine HCl
  • Structure : Propane backbone with geminal methyl groups.
  • Molecular Formula : C₉H₁₃ClN (MW: 170.66 g/mol) .
  • Key Differences :
    • Methyl branching increases steric hindrance, reducing rotational freedom and possibly bioavailability.
    • Absence of fluorine atoms lowers polarity, decreasing aqueous solubility.
2-(2-Fluorophenyl)cyclopropan-1-amine HCl
  • Structure : Cyclopropane ring fused to fluorophenyl group.
  • Molecular Formula : C₉H₁₁ClFN (MW: 203.65 g/mol) .
  • Key Differences :
    • Rigid cyclopropane ring enhances conformational stability, favoring receptor-ligand interactions.
    • Ortho-fluorine substitution may induce steric clashes in binding pockets compared to para-substituted analogs.

Free Base vs. Salt Forms

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (Free Base)
  • Molecular Formula : C₈H₈ClF₂N (MW: 191.61 g/mol) .
  • Key Differences :
    • Free base lacks HCl counterion, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL vs. >10 mg/mL for HCl salt).
    • Higher volatility and lower thermal stability compared to the salt form.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Name Molecular Formula MW (g/mol) logP* Solubility (Water) Key Features
Target Compound (HCl salt) C₈H₈ClF₂N·HCl 228.06 2.2 >10 mg/mL High polarity, enhanced stability
4-Bromo Analog (HCl salt) C₈H₉BrClF₂N 272.52 2.5 ~5 mg/mL Increased lipophilicity
Trifluoroethyl Derivative C₈H₆ClF₄N 245.59 3.1 <1 mg/mL Improved metabolic resistance
Propan-2-amine Analog (HCl salt) C₉H₁₃ClN 170.66 2.8 ~2 mg/mL Steric hindrance, reduced solubility

*Estimated using ChemAxon software.

Pharmacological Insights

  • Target Compound : The geminal difluoro group may mimic carbonyl bioisosteres, enhancing binding to amine receptors (e.g., serotonin or dopamine transporters) .
  • Bromo Analog : Increased lipophilicity could improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

Biological Activity

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of difluoroethylamines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine HCl is C9H10ClF2NC_9H_{10}ClF_2N with a molecular weight of approximately 209.63 g/mol. It typically exists in the form of hydrochloride salt, which enhances its solubility and stability in various solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the chlorophenyl and difluoroethyl groups enhances its binding affinity, potentially influencing various biochemical pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Interaction : It might interact with neurotransmitter receptors, affecting synaptic transmission and potentially exhibiting psychoactive properties.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can effectively inhibit the growth of various bacterial and fungal strains.

Compound Activity Reference
This compoundAntimicrobial (potential)
2-(4-Bromophenyl)-2,2-difluoroethan-1-amineAntifungal against Sclerotinia sclerotiorum
4-Bromo-3-chloroanilineAntibacterial

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potential as an anticancer agent.

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